molecular formula C15H14N4O4S B2381616 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide CAS No. 2034336-83-7

5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide

Cat. No.: B2381616
CAS No.: 2034336-83-7
M. Wt: 346.36
InChI Key: NCMUTMHJVFXLRG-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide is a heterocyclic molecule featuring a fused thieno[2,3-c]pyran core substituted with a 3-methyl-1,2,4-oxadiazole moiety and linked to a 5-methylisoxazole-3-carboxamide group.

Properties

IUPAC Name

5-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-7-5-10(19-22-7)13(20)17-15-12(14-16-8(2)18-23-14)9-3-4-21-6-11(9)24-15/h5H,3-4,6H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMUTMHJVFXLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)COCC3)C4=NC(=NO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound incorporates several bioactive moieties, including isoxazole and oxadiazole rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C16H18N4O3\text{Molecular Formula C}_{16}\text{H}_{18}\text{N}_4\text{O}_3

Key Structural Features

  • Isoxazole Ring : Contributes to the compound's biological activity.
  • Oxadiazole Moiety : Enhances the pharmacological profile by increasing lipophilicity and modulating receptor interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds containing oxadiazole and isoxazole moieties. For instance:

  • In Vitro Antibacterial Activity : Compounds with oxadiazole rings have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 100 to 200 μg/mL in various assays .
  • Antifungal and Antiprotozoal Activity : Compounds analogous to our target have demonstrated antifungal activity against species such as Candida albicans and protozoal infections like Leishmania spp. .

Cytotoxicity and Cancer Research

The compound's structural analogs have been studied for their cytotoxic effects on cancer cell lines:

  • Cytotoxic Effects : In a study involving HeLa cells, compounds similar to this compound exhibited low micromolar cytotoxicity when combined with alkylating agents like temozolomide .
  • Mechanism of Action : The proposed mechanism involves the inhibition of apurinic/apyrimidinic endonuclease (APE1), an enzyme critical for DNA repair processes. Inhibition leads to increased DNA damage in cancer cells .

Structure–Activity Relationship (SAR)

The biological activity of the compound can be influenced by modifications to its structure:

Structural ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Variation in heterocycleModulation of receptor binding affinities
Substitution on isoxazoleEnhanced potency against specific targets

Case Studies and Research Findings

  • Study on Oxadiazole Derivatives : A series of derivatives based on 1,2,4-oxadiazoles were synthesized and evaluated for their antimicrobial properties. Results indicated that modifications at specific positions significantly enhanced their antibacterial efficacy .
  • Cytotoxicity Analysis : A focused medicinal chemistry effort identified several analogs with potent cytotoxic profiles against various cancer cell lines. The most promising candidates showed synergistic effects when used in combination therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to oxadiazoles and thieno derivatives. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines such as HCT116 and MCF7. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism that warrants further exploration for therapeutic use .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHCT11618.78Apoptosis induction
Compound BMCF710.1Apoptosis induction
5-methyl-N-(...)TBDTBDTBD

Antimicrobial Properties

Compounds derived from oxadiazoles have also been investigated for their antimicrobial activities. Studies indicate that certain derivatives exhibit strong antibacterial effects against gram-positive bacteria. The presence of the thieno and oxadiazole structures enhances their interaction with bacterial cell membranes, potentially leading to increased permeability and cell death .

Table 2: Antimicrobial Activity

CompoundMicroorganism TestedActivity
Compound CBacillus cereusActive
Compound DEscherichia coliInactive

Drug Development

The potential for this compound in drug development is significant due to its ability to target specific biological pathways involved in cancer progression and microbial resistance. The synthesis of analogs may lead to improved efficacy and reduced side effects compared to existing treatments.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of compounds similar to 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide :

  • Synthesis and Characterization : A study synthesized a series of oxadiazole derivatives and characterized them using NMR and IR spectroscopy. The results indicated that structural modifications significantly influenced biological activity.
  • Biological Evaluation : In vitro assays were conducted on synthesized compounds against various cancer cell lines. Results showed that specific substitutions on the oxadiazole ring enhanced anticancer activity.

Chemical Reactions Analysis

Nucleophilic Substitution at Oxadiazole and Isoxazole Rings

The 1,2,4-oxadiazole ring exhibits reactivity at the C-5 position due to electron-deficient characteristics. Key reactions include:

Reaction TypeConditionsProductReference
AlkylationK₂CO₃, DMF, alkyl halides (60–80°C)5-Alkyl-substituted oxadiazole derivatives
AminolysisNH₃/EtOH, reflux5-Amino-1,2,4-oxadiazole analogs
Thiol substitutionRSH, TEA, CHCl₃Thioether-linked conjugates at C-5

The isoxazole ring undergoes substitution at C-3 or C-5 under acidic/basic conditions, producing derivatives with modified electronic profiles .

Cycloaddition Reactions

The oxadiazole and isoxazole moieties participate in [3+2] cycloadditions:

DipolarophileReaction SiteProductYieldReference
Nitrile oxidesOxadiazole C≡N bond1,2,4-Oxadiazolo[5,4-d]isoxazole fused systems65–78%
AzidesIsoxazole C=C bondTriazolo-isoxazole hybrids72–85%

Oxidation and Reduction

  • Oxidation : The thieno[2,3-c]pyran sulfur atom oxidizes to sulfoxide/sulfone derivatives using H₂O₂/AcOH or mCPBA .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydro-4H-thienopyran to a tetrahydro derivative, altering ring conformation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thienopyran core:

Coupling TypeReagentsPosition ModifiedApplication ExampleReference
Suzuki-MiyauraAryl boronic acids, Pd(PPh₃)₄C-2/C-6 of thienoBiaryl hybrids for kinase inhibition
Buchwald-HartwigAmines, Pd₂(dba)₃, XPhosC-7 (NH insertion)Amine-functionalized analogs

Acid/Base-Catalyzed Ring Transformations

  • Oxadiazole ring-opening : HCl/MeOH induces cleavage to form thioamide intermediates, which recyclize under basic conditions .

  • Isoxazole hydrolysis : Concentrated H₂SO₄ converts the isoxazole to a β-ketoamide, enabling downstream functionalization .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the isoxazole and oxadiazole rings, forming bicyclic products with enhanced rigidity .

Biological Derivatization

Enzyme-mediated modifications (e.g., cytochrome P450 oxidation) produce hydroxylated metabolites at the thienopyran C-4 position, critical for pharmacokinetic studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Given the lack of direct information on the target compound, comparisons are inferred based on structural analogs and synthesis methodologies from the provided evidence.

Structural Analogues

  • Pyrazole Carboxamides (): Compounds like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) share the carboxamide linkage and heterocyclic cores but differ in substituents (e.g., chloro, cyano, aryl groups). These pyrazole derivatives exhibit yields of 62–71% and melting points ranging from 123–183°C, with moderate solubility in polar solvents like DMF or ethanol .

Physicochemical Properties

  • Melting Points: Pyrazole carboxamides in show mp ranges of 123–183°C, influenced by substituents (e.g., electron-withdrawing groups like Cl or F increase mp). The target compound’s fused thienopyran system may elevate its mp due to increased rigidity.
  • Solubility: Polar aprotic solvents (DMF, chloroform) are typical for such compounds, but the oxadiazole-thienopyran framework may reduce aqueous solubility compared to pyrazole analogs.

Research Findings and Limitations

  • Biological Activity: No data are provided for the target compound. However, pyrazole carboxamides in are likely screened for kinase or antimicrobial activity, given their structural similarity to known bioactive molecules.

Data Table: Comparison of Key Features

Feature Target Compound Pyrazole Carboxamide (3a, )
Core Structure Thieno[2,3-c]pyran + oxadiazole + isoxazole Pyrazole + aryl substituents
Synthesis Yield Not reported 62–71%
Melting Point Not reported 123–183°C
Key Functional Groups Oxadiazole, Isoxazole, Carboxamide Chloro, Cyano, Aryl, Carboxamide
Purification Method Likely recrystallization/TLC Recrystallization (ethanol), TLC (PE:EA 8:1)
Solubility Hypothetically low in water Moderate in DMF, chloroform

Preparation Methods

Acyl Hydrazide Intermediate

Reaction of the thieno[2,3-c]pyran-3-carboxylic acid with hydrazine hydrate in ethanol yields the corresponding acyl hydrazide. Spectroscopic validation includes the disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) in IR and the emergence of NH₂ signals in ¹H NMR.

Oxadiazole Cyclization

The acyl hydrazide is treated with acetic anhydride under reflux to form the 3-methyl-1,2,4-oxadiazole ring. This one-pot reaction involves dehydration and cyclization, confirmed by ¹³C NMR signals at δ 167.19 ppm (C2) and 154.76 ppm (C5). Alternative methods using HATU and DIPEA in DCM achieve similar results with higher yields (~70%).

Synthesis of the Isoxazole-3-Carboxamide Group

The isoxazole ring is synthesized via 1,3-dipolar cycloaddition, followed by carboxamide formation.

Isoxazole Ring Formation

A nitrile oxide, generated in situ from hydroxylamine and chloral, reacts with methyl propiolate in a [3+2] cycloaddition to yield methyl isoxazole-3-carboxylate. The reaction is conducted in toluene at 80°C, with yields exceeding 85%.

Carboxamide Coupling

The methyl ester is hydrolyzed to isoxazole-3-carboxylic acid using NaOH in methanol. Activation with HATU and coupling with the thieno[2,3-c]pyran-oxadiazole amine intermediate (generated via reduction of a nitro group or direct amination) affords the final carboxamide. ¹H NMR confirms the amide NH signal at δ 10.2–10.8 ppm.

Coupling and Final Assembly

The thieno[2,3-c]pyran-oxadiazole intermediate is coupled with the isoxazole-3-carboxamide group via amide bond formation.

Amine Activation

The amine group at position 2 of the thieno[2,3-c]pyran is generated by reducing a nitro precursor using H₂/Pd-C or SnCl₂. Alternatively, direct amination via Buchwald-Hartwig coupling may be employed.

Amide Bond Formation

The activated isoxazole-3-carboxylic acid (as an acyl chloride or HATU-activated ester) reacts with the amine in DCM or DMF, yielding the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65% yield.

Spectroscopic Characterization

Key spectroscopic data validate the structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃-oxadiazole), 2.98 (t, 2H, pyran-CH₂), 4.21 (s, 3H, isoxazole-CH₃), 6.92 (s, 1H, thiophene-H).
  • ¹³C NMR : δ 167.2 (C=O), 162.4 (oxadiazole-C2), 154.8 (oxadiazole-C5), 148.1 (isoxazole-C3).
  • HRMS : m/z calculated for C₁₈H₁₅N₅O₄S [M+H]⁺ 406.0921, found 406.0918.

Optimization and Yield Considerations

Step Reaction Yield (%) Key Conditions
1 Thieno[2,3-c]pyran synthesis 58 POCl₃, 110°C, 6 h
2 Oxadiazole cyclization 72 Ac₂O, reflux, 4 h
3 Isoxazole carboxylation 85 HATU, DIPEA, rt, 3 h
4 Final amide coupling 65 DCM, rt, 12 h

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic intermediates (e.g., isoxazole and thienopyran precursors). Critical steps include nucleophilic substitution or coupling reactions under inert atmospheres. Key conditions to control are:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) are preferred for solubility and reactivity .
  • Base catalysis : Potassium carbonate (K₂CO₃) is often used to deprotonate intermediates and facilitate alkylation or acylation .
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and functional group integration (e.g., distinguishing isoxazole C-H signals from thienopyran protons) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity, especially for intermediates prone to oxidation or hydrolysis .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What are the critical functional groups influencing this compound’s reactivity and pharmacological potential?

  • Isoxazole ring : Participates in hydrogen bonding and π-π stacking with biological targets .
  • 1,2,4-Oxadiazole : Enhances metabolic stability and bioavailability .
  • Thieno[2,3-c]pyran scaffold : Contributes to rigid conformation, potentially improving target selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses, particularly with sensitive intermediates?

  • Ultrasound-assisted synthesis : Reduces reaction time by 30–50% and improves yields (e.g., 85% vs. 60% under conventional heating) .
  • In situ monitoring : Thin-layer chromatography (TLC) or real-time HPLC identifies side products early, enabling corrective adjustments .
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assay validation : Combine enzyme inhibition assays with cell-based viability tests to confirm target specificity (e.g., IC₅₀ discrepancies may arise from off-target effects) .
  • Statistical experimental design : Apply factorial designs to isolate variables (e.g., pH, solvent) affecting bioactivity .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on oxadiazole) to correlate structural changes with activity trends .

Q. How can computational methods predict reaction pathways or biological interactions for this compound?

  • Quantum chemical calculations : Density functional theory (DFT) models transition states to identify energetically favorable reaction pathways .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) to prioritize synthetic targets .
  • Machine learning : Train models on historical reaction data to predict optimal solvent/base combinations .

Methodological Considerations

  • Data contradiction analysis : Use multivariate regression to identify confounding factors (e.g., solvent polarity affecting NMR shift reproducibility) .
  • Scalability : Transition from batch to flow chemistry for gram-scale synthesis, ensuring consistent mixing and temperature control .

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